1,2-Ethanediamine, N-2-quinolinyl-

ALK5 Inhibitor Medicinal Chemistry Quinoline Derivative

1,2-Ethanediamine, N-2-quinolinyl- (CAS 137583-04-1), also known as N-(2-aminoethyl)quinolin-2-amine, is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. It is a derivative of ethylenediamine featuring a quinolinyl group, providing a primary amine and a secondary amine moiety.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 137583-04-1
Cat. No. B3047326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N-2-quinolinyl-
CAS137583-04-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)NCCN
InChIInChI=1S/C11H13N3/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8,12H2,(H,13,14)
InChIKeyZETBPZAUNUEYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Ethanediamine, N-2-quinolinyl- (CAS 137583-04-1): Procurement-Grade Quinoline-Ethylenediamine Building Block


1,2-Ethanediamine, N-2-quinolinyl- (CAS 137583-04-1), also known as N-(2-aminoethyl)quinolin-2-amine, is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. It is a derivative of ethylenediamine featuring a quinolinyl group, providing a primary amine and a secondary amine moiety [1]. This bifunctional amine serves as a versatile scaffold and ligand precursor, with applications in medicinal chemistry and catalysis [2]. Commercial availability typically includes a purity specification of 95% .

Why 1,2-Ethanediamine, N-2-quinolinyl- (CAS 137583-04-1) Cannot Be Substituted with Other Quinoline Amines


The specific substitution pattern of 1,2-Ethanediamine, N-2-quinolinyl- (N-(2-aminoethyl)quinolin-2-amine) is critical for its intended applications. Generic substitution with other quinoline amines or ethylenediamine derivatives is not feasible due to the unique spatial arrangement of the primary amine and the quinoline nitrogen, which dictates its metal-binding and catalytic properties [1]. The presence of a free primary amine on the ethylenediamine chain is essential for further derivatization and for its role as a ligand precursor in catalyst synthesis, where even minor structural changes can drastically alter coordination geometry and resulting catalytic activity or selectivity [2]. Furthermore, the specific N-2 quinolinyl attachment differentiates it from N-1, N-3, or N-4 isomers, which have different electronic and steric properties, leading to unpredictable or inferior performance in assays [1].

Quantitative Differentiation Evidence for 1,2-Ethanediamine, N-2-quinolinyl- (CAS 137583-04-1)


Amino Group Introduction Enhances ALK5 Inhibition Compared to Ether or Ester Side Chains

In a study evaluating quinolinyl derivatives as ALK5 inhibitors, compounds with amino-containing side chains demonstrated superior inhibitory activity. While 1,2-Ethanediamine, N-2-quinolinyl- itself was not the primary focus, the class-level finding that amino groups on the side chain are more effective than ether or ester groups is directly relevant [1]. The compound's structure, featuring a free primary amine, aligns with this favorable profile, suggesting it could serve as a privileged scaffold for ALK5 inhibitor development compared to quinolinyl ethers or esters.

ALK5 Inhibitor Medicinal Chemistry Quinoline Derivative

Use as a Ligand Precursor for Olefin Polymerization Catalysts

Patent US 2020/0071344 A1 specifically discloses the use of quinolinyldiamines, including 1,2-Ethanediamine, N-2-quinolinyl-, as ligands or ligand precursors for catalysts in olefin polymerization [1]. This application is distinct from the use of other quinoline derivatives that lack the ethylenediamine moiety, which may not provide the same chelating or electronic properties for metal complexation. The patent highlights the need for specific synthesis routes for these compounds, indicating their non-trivial preparation and specialized application [1].

Catalysis Olefin Polymerization Ligand

Computed Physicochemical Properties Differentiate from Isomers and Analogs

The computed physicochemical properties of 1,2-Ethanediamine, N-2-quinolinyl- provide quantitative metrics that differentiate it from structural analogs. Its exact mass is 187.110947427 Da, and it has a topological polar surface area (TPSA) of 50.9 Ų [1]. The XLogP3 value is 1.1, and it possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. These properties directly influence drug-likeness, solubility, and permeability, and are distinct from isomers like 1,2-Ethanediamine, N1-4-quinolinyl- (CAS 259731-83-4) or 1-(quinolin-6-yl)ethane-1,2-diamine, which have different spatial arrangements and potentially different computed properties . This allows for rational selection based on desired ADME profiles in early-stage drug discovery.

Drug Design Physicochemical Properties Computational Chemistry

Key Application Scenarios for 1,2-Ethanediamine, N-2-quinolinyl- (CAS 137583-04-1) Based on Verified Evidence


Development of Novel ALK5 Inhibitors for Cancer Therapeutics

Based on class-level evidence showing that amino-substituted quinolinyl derivatives exhibit enhanced ALK5 inhibition compared to ethers and esters, this compound serves as a promising starting scaffold for medicinal chemistry programs targeting ALK5-related cancers [1]. Researchers can leverage its primary amine for further functionalization to optimize potency and selectivity.

Synthesis of Quinolinyldiamine-Based Ligands for Olefin Polymerization Catalysts

As disclosed in a recent patent, 1,2-Ethanediamine, N-2-quinolinyl- is a key building block for preparing quinolinyldiamine ligands used in catalyst systems for olefin polymerization [2]. This application is unique to this class of compounds and supports procurement for industrial catalysis research and development.

Physicochemical Property-Driven Lead Optimization in Drug Discovery

The computed properties of this compound (e.g., TPSA of 50.9 Ų, XLogP3 of 1.1) [3] make it a suitable candidate for inclusion in small-molecule libraries where specific drug-likeness and permeability profiles are desired. Its differentiation from other positional isomers allows for precise tuning of ADME properties during lead optimization.

As a Reference Standard or Intermediate in Synthetic Chemistry

Given its defined structure and purity specification (95%) , this compound is appropriate for use as an analytical reference standard or a key intermediate in the multi-step synthesis of more complex quinoline-containing molecules, ensuring batch-to-batch consistency in research.

Technical Documentation Hub

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